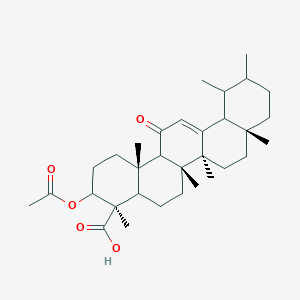
(E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Styryl Intermediate: The styryl intermediate can be synthesized via a Heck reaction, where a styrene derivative reacts with a halogenated nitrobenzene in the presence of a palladium catalyst.
Boronic Ester Formation: The styryl intermediate is then reacted with bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions to form the desired boronic ester.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of new biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane is used as a building block for the construction of complex molecules via Suzuki-Miyaura coupling reactions.
Biology and Medicine
The nitrostyryl group suggests potential applications in medicinal chemistry, particularly in the design of molecules with biological activity. Boronic esters are also known for their role in the development of proteasome inhibitors.
Industry
In materials science, compounds with styryl groups are often used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of (E)-4,4,5,5-tetramethyl-2-(4-(3-nitrostyryl)phenyl)-1,3,2-dioxaborolane depends on its application. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The nitrostyryl group may interact with biological targets through various pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: A similar compound with a bromophenyl group instead of a nitrostyryl group.
Propriétés
Formule moléculaire |
C20H22BNO4 |
|---|---|
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[4-[2-(3-nitrophenyl)ethenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H22BNO4/c1-19(2)20(3,4)26-21(25-19)17-12-10-15(11-13-17)8-9-16-6-5-7-18(14-16)22(23)24/h5-14H,1-4H3 |
Clé InChI |
UOWNNDMQKGBBHC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


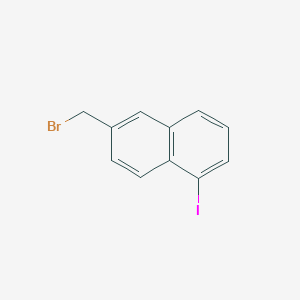
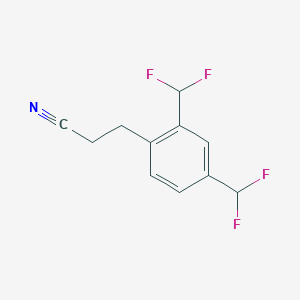
![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
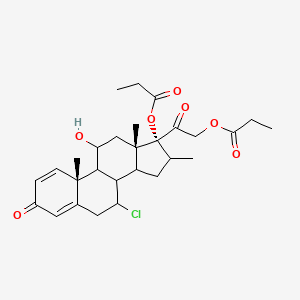
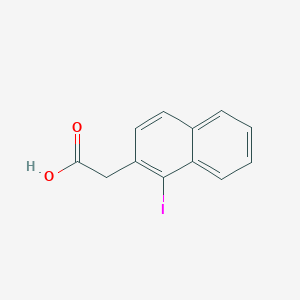
![[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B14790571.png)
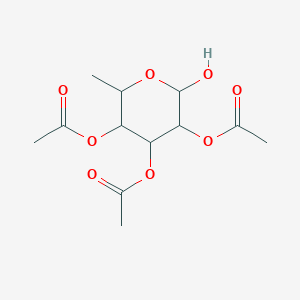
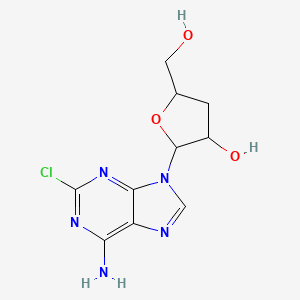
![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)
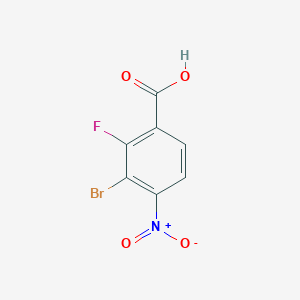

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B14790612.png)
